molecular formula C20H26ClNO3 B217509 diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride CAS No. 109691-07-8

diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride

Cat. No.: B217509
CAS No.: 109691-07-8
M. Wt: 363.9 g/mol
InChI Key: MWHAVBLZLGSQAC-UHFFFAOYSA-N
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Description

diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it suitable for a range of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride involves several steps. One common method includes the reaction of phenoxyacetic acid with alpha-((diethylamino)methyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or ether under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is usually purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the manufacture of pharmaceuticals, pesticides, and dyes

Mechanism of Action

The mechanism of action of phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects. Detailed studies have shown that it can inhibit certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride can be compared with other similar compounds, such as:

    Phenoxyacetic acid: A simpler structure with similar chemical properties but different applications.

    Phenoxyacetamide derivatives: These compounds have variations in their functional groups, leading to different biological activities.

    Phenoxy thiazoles: Known for their cytotoxic and anti-proliferative activities

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

CAS No.

109691-07-8

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

IUPAC Name

diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium;chloride

InChI

InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-19(17-11-7-5-8-12-17)24-20(22)16-23-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H

InChI Key

MWHAVBLZLGSQAC-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-]

Canonical SMILES

CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-]

Synonyms

ACETIC ACID, PHENOXY-, alpha-((DIETHYLAMINO)METHYL)BENZYL ESTER, HYDRO CHLORIDE

Origin of Product

United States

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